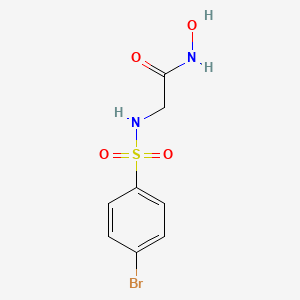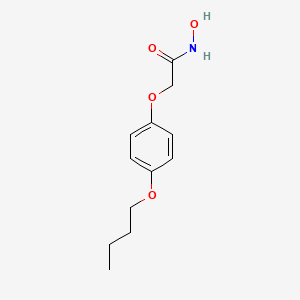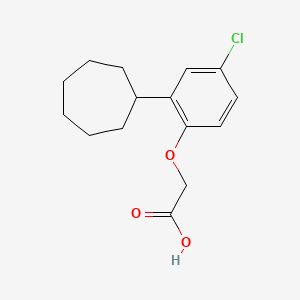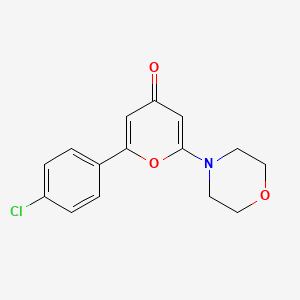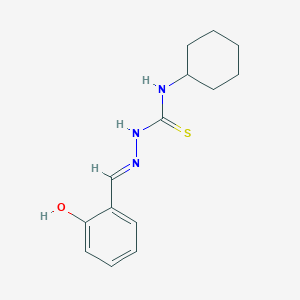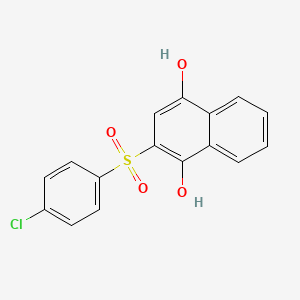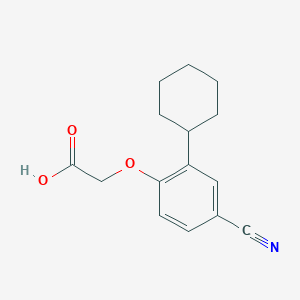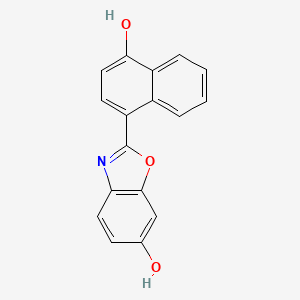
2-(4-Hydroxybenzylideneamino)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxybenzylideneamino)ethanesulfonamide is a Schiff base compound known for its potential antioxidant properties Schiff bases are compounds typically formed by the condensation of an amine with a carbonyl compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxybenzylideneamino)ethanesulfonamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and ethanesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxybenzylideneamino)ethanesulfonamide has been studied for its antioxidant properties, making it a potential candidate for therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals and chelate metal ions has been demonstrated in various in vitro studies . Additionally, Schiff bases like this compound are explored for their antimicrobial, anticancer, and anti-inflammatory activities.
In materials science, Schiff bases are investigated for their potential use in the development of sensors, catalysts, and electrochromic materials due to their unique electronic properties .
Wirkmechanismus
The antioxidant activity of 2-(4-hydroxybenzylideneamino)ethanesulfonamide is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl group plays a crucial role in this process, as it can easily donate a hydrogen atom to reactive oxygen species, thereby stabilizing them. The imine group also contributes to the compound’s reactivity by participating in redox reactions.
Similar Compounds:
- 2-(4-Hydroxybenzylideneamino)benzoic acid
- 2-(4-Hydroxybenzylideneamino)phenyl sulfone
- (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone
Comparison: this compound stands out due to its sulfonamide group, which imparts unique solubility and reactivity characteristics compared to other Schiff bases. The presence of the sulfonamide group can enhance the compound’s ability to interact with biological targets, making it a promising candidate for medicinal applications .
Eigenschaften
Molekularformel |
C9H12N2O3S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylideneamino]ethanesulfonamide |
InChI |
InChI=1S/C9H12N2O3S/c10-15(13,14)6-5-11-7-8-1-3-9(12)4-2-8/h1-4,7,12H,5-6H2,(H2,10,13,14) |
InChI-Schlüssel |
IDKQYIBAMQLGRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NCCS(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





